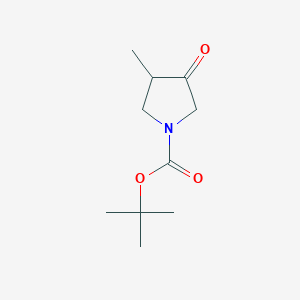

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Description

The exact mass of the compound Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDHMXMRWKYDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885102-34-1 | |

| Record name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Abstract

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a chiral center, a reactive ketone, and a stable N-Boc protecting group, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work. We will explore validated protocols, the causal reasoning behind experimental choices, and the compound's role in constructing novel therapeutic agents.

Introduction: The Strategic Value of a Substituted Pyrrolidinone

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its non-planar, saturated structure allows for the precise three-dimensional positioning of functional groups, which is critical for selective interaction with biological targets. Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (hereafter referred to as 1 ) capitalizes on this scaffold by incorporating three key features:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group provides robust protection to the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), enabling late-stage diversification.[1]

-

4-Oxo Functionality: The ketone at the C4 position is a versatile chemical handle. It can be transformed into a hydroxyl group via reduction or serve as an electrophilic site for nucleophilic additions and reductive aminations, allowing for the introduction of diverse substituents.[2][3]

-

3-Methyl Substitution: The methyl group at the C3 position introduces a stereocenter, providing a basis for developing stereospecific molecules. This chiral feature is often crucial for achieving high-affinity and selective binding to enzyme active sites or receptors.

This combination of features makes compound 1 an invaluable intermediate for creating libraries of complex molecules with potential therapeutic applications.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design.

Core Properties

The key physicochemical properties of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 885102-34-1 | [4] |

| Molecular Formula | C₁₀H₁₇NO₃ | [4] |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Not specified, likely an oil or low-melting solid | Inferred |

| InChI Code | 1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4 | [4] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | Inferred |

Safety and Handling

While specific toxicological data for this exact compound is limited, data from structurally related N-Boc protected ketones and piperidinones suggest that caution is warranted.

-

Hazard Statements: Analogous compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Skin and eye irritation are also common hazards associated with similar chemical structures.

-

Precautionary Measures:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

-

Handling: Avoid inhalation of vapors or direct contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[5]

Synthesis and Manufacturing Insights

The synthesis of compound 1 is not widely detailed in standard literature, but a logical and efficient pathway can be constructed based on established methodologies for α-alkylation of ketones. The most common approach involves the methylation of a precursor, N-Boc-4-pyrrolidinone.

Proposed Synthetic Workflow: α-Methylation

The introduction of the methyl group at the C3 position is the key transformation. This is typically achieved by forming an enolate from the precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate, followed by quenching with an electrophilic methyl source.

Sources

- 1. Available Synple Chem Reagent Cartridges [synplechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | 885102-34-1 [sigmaaldrich.com]

- 5. CAS#:181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its crucial role as a building block in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a methyl group at the 3-position and a ketone at the 4-position, combined with the nitrogen-protecting tert-butoxycarbonyl (Boc) group, makes tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate a versatile and valuable intermediate in the synthesis of complex molecules with therapeutic potential.

Molecular Structure and Physicochemical Properties

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate possesses a unique combination of functional groups that dictate its reactivity and handling. The Boc group serves as a crucial protecting group for the pyrrolidine nitrogen, preventing its participation in unwanted side reactions while also enhancing the compound's solubility in organic solvents. The ketone at the 4-position and the methyl group at the 3-position provide key points for further chemical modification and are critical for its application as a synthetic intermediate.

Table 1: Physicochemical Properties of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

| Property | Value | Source |

| CAS Number | 885102-34-1 | [1] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| IUPAC Name | tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | [1] |

| SMILES | CC1C(C=O)CN(C1=O)C(=O)OC(C)(C)C | [1] |

| Predicted XlogP | 1.2 | [2] |

| Monoisotopic Mass | 199.120843 Da | [2] |

Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Plausible Approach via Dieckmann Condensation

Proposed Synthetic Pathway

The synthesis would likely begin with the appropriate N-Boc protected amino acid ester, which is then elaborated to a diester precursor. This precursor would subsequently undergo an intramolecular cyclization promoted by a strong base to yield the target 4-oxopyrrolidine ring system.

Caption: Proposed synthetic workflow for tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Diester Precursor

-

To a solution of N-Boc-β-alanine ethyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the enolate.

-

Slowly add ethyl 2-bromopropionate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure diester precursor.

Step 2: Dieckmann Condensation

-

To a solution of the diester precursor in a high-boiling point solvent such as toluene, add a strong base like sodium ethoxide.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation. The reaction mechanism involves the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to the formation of a cyclic β-keto ester after the elimination of an alkoxide.[4]

Caption: Key steps in the Dieckmann condensation mechanism.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate lies in its application as a key intermediate in the synthesis of high-value pharmaceutical targets. A closely related analog, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been identified as a crucial building block for the synthesis of the Janus kinase 3 (Jak3) inhibitor, CP-690550 (Tofacitinib).[1] This highlights the importance of the substituted oxo-heterocyclic core in the development of kinase inhibitors.

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[5][6] Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders like rheumatoid arthritis and certain cancers.[5][7] Consequently, inhibitors of JAK kinases have emerged as a significant class of therapeutic agents.[8]

Caption: Simplified diagram of the JAK-STAT signaling pathway and the action of a JAK inhibitor.

Role of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in Inhibitor Synthesis

The 3-methyl-4-oxopyrrolidine moiety serves as a key pharmacophore that can be further elaborated to fit into the ATP-binding pocket of the target kinase. The stereochemistry of the methyl group and subsequent modifications are often critical for achieving high potency and selectivity. The synthesis of complex JAK inhibitors often involves multi-step sequences where the pyrrolidinone core is introduced early and then functionalized.[9]

Analytical Characterization

The structural confirmation and purity assessment of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate are performed using a combination of standard analytical techniques. While specific data for this exact compound is not publicly available, the following table provides expected ranges and characteristics based on closely related structures.[10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm), the methyl group (doublet), and the pyrrolidine ring protons (multiplets in the range of 2.0-4.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and the carbamate, the quaternary carbon and methyls of the tert-butyl group, and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch (~1740-1760 cm⁻¹) and the carbamate C=O stretch (~1680-1700 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[12]

Conclusion

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features make it an ideal starting material for the synthesis of complex heterocyclic compounds, most notably as a key intermediate in the development of potent and selective kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of drug discovery.

References

-

The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

The JAK-STAT Pathway and the JAK Inhibitors. (2020, November 30). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Dieckmann Condensation. (n.d.). SynArchive. Retrieved January 20, 2026, from [Link]

-

Dieckmann condensation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

JAK/STAT Signaling Pathway. (n.d.). Creative Biogene. Retrieved January 20, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. Retrieved January 20, 2026, from [Link]

-

(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

safety data sheet product. (n.d.). Ohio.gov. Retrieved January 20, 2026, from [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2011, December). ResearchGate. Retrieved January 20, 2026, from [Link]

-

[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]]. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet. (2019, July 20). Greenbook.net. Retrieved January 20, 2026, from [Link]

-

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (C10H17NO3). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

-

The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 8. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, molecular weight, and structural features. A detailed, plausible synthetic route is presented, drawing from established organic chemistry principles. Furthermore, this guide will explore the critical role of the N-Boc-pyrrolidinone scaffold in drug development, supported by examples of its incorporation into bioactive molecules. Spectroscopic characterization, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of analogous structures, will be discussed to provide a framework for quality control and identification.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its three-dimensional structure, metabolic stability, and ability to serve as a versatile template for a wide array of substitutions make it an attractive core for the design of novel therapeutics. The introduction of a methyl group and a ketone functionality, as seen in tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, provides specific steric and electronic properties that can be exploited for targeted drug design. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, crucial for multi-step synthetic campaigns.[2][3]

Physicochemical Properties and Molecular Weight

A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| CAS Number | 885102-34-1 | |

| Appearance | Expected to be an oil or low-melting solid | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) |

Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: A Plausible Synthetic Approach

Proposed Synthetic Workflow

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic workflow for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Dieckmann Condensation to form the Pyrrolidinone Ring

The synthesis commences with the intramolecular cyclization of a suitable acyclic precursor, such as N-Boc-iminodiacetic acid diethyl ester, via a Dieckmann condensation.[4][5] This base-catalyzed reaction is a powerful tool for the formation of five- and six-membered rings.[5]

-

Materials:

-

N-Boc-iminodiacetic acid diethyl ester

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add a solution of N-Boc-iminodiacetic acid diethyl ester in toluene dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a dilute aqueous solution of hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate β-keto ester.

-

Step 2: Hydrolysis and Decarboxylation

The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield the core pyrrolidinone structure.

-

Materials:

-

Crude β-keto ester from Step 1

-

Sulfuric acid or Hydrochloric acid

-

Water

-

-

Procedure:

-

Heat the crude β-keto ester in an aqueous acidic solution.

-

Monitor the reaction for the evolution of carbon dioxide.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield tert-butyl 4-oxopyrrolidine-3-carboxylate.

-

Step 3: Alkylation to Introduce the Methyl Group

The final step involves the regioselective alkylation of the pyrrolidinone at the C3 position.

-

Materials:

-

Tert-butyl 4-oxopyrrolidine-3-carboxylate

-

Lithium diisopropylamide (LDA)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve tert-butyl 4-oxopyrrolidine-3-carboxylate in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of LDA in THF dropwise and stir for a designated period to allow for enolate formation.

-

Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

-

The Role of the N-Boc-Pyrrolidinone Moiety in Drug Development

The N-Boc-pyrrolidinone scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. The Boc protecting group is crucial for modern drug development as it allows for the selective protection of amine functionalities, preventing unwanted side reactions during synthesis.[2][3]

Caption: Applications of the N-Boc-pyrrolidinone scaffold in drug development.

The pyrrolidinone core itself is present in drugs targeting a variety of diseases, including viral infections, cancer, and central nervous system disorders. The stereochemistry of substituents on the pyrrolidine ring can significantly impact biological activity, making enantioselective synthesis a critical aspect of drug development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) of tert-butyl 3-methyl-pyrrolidine-1-carboxylate (analogous compound): [1]

-

δ 3.90 – 3.81 (m, 1H)

-

δ 3.39 – 3.28 (m, 2H)

-

δ 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H)

-

δ 1.92 – 1.72 (m, 2H)

-

δ 1.58 – 1.48 (m, 1H)

-

δ 1.45 (s, 9H)

-

δ 1.14 (d, J = 6.3 Hz, 3H)

¹³C NMR (126 MHz, CDCl₃) of tert-butyl 3-methyl-pyrrolidine-1-carboxylate (analogous compound): [1]

-

δ 154.7

-

δ 78.9

-

δ 52.9

-

δ 46.4

-

δ 33.1

-

δ 28.7

-

δ 23.4

-

δ 20.7

For the target molecule, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, the presence of the ketone at the 4-position would lead to a downfield shift of the adjacent protons and carbons in the NMR spectra. The C4 carbon would appear as a carbonyl signal (typically >200 ppm) in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1740 |

| C=O (carbamate) | ~1690 |

| C-N | ~1160 |

| C-H (alkane) | ~2850-2960 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 200.1281 |

| [M+Na]⁺ | 222.1100 |

Conclusion

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis can be achieved through established and reliable organic chemistry reactions. The pyrrolidine scaffold, coupled with the strategic use of the Boc protecting group, continues to be a cornerstone of modern drug discovery, enabling the creation of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding of this important compound, empowering researchers and scientists in their drug development endeavors.

References

-

Macmillan Group, Princeton University. Supplementary Information. Nature. Available at: [Link]

-

Grokipedia. Dieckmann condensation. Available at: [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

-

NIH. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. Org Lett. 2008;10(7):1409-12. Available at: [Link]

-

NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. 2019;24(12):2289. Available at: [Link]

-

MDPI. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules. 2022;27(12):3736. Available at: [Link]

-

PubChemLite. Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (C10H17NO3). Available at: [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6689. Available at: [Link]

Sources

- 1. Synthesis of 2,2-disubstituted spirocyclic pyrrolidines by intramolecular Dieckmann condensation - Enamine [enamine.net]

- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

Abstract

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents. Its substituted pyrrolidinone core is a prevalent scaffold in numerous developmental drug candidates. This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this target molecule. The narrative emphasizes the causal reasoning behind methodological choices, ensuring scientific integrity and reproducibility. Detailed experimental protocols, mechanistic elucidations, and quantitative data are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Analysis: A Logic-Driven Approach to Synthesis Design

The molecular architecture of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate features a five-membered lactam, a ketone at the C4 position, a methyl substituent at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. A retrosynthetic analysis logically points to an intramolecular cyclization as the key ring-forming step.

Among the various cyclization strategies, the Dieckmann condensation emerges as the most powerful and direct method for constructing the cyclic β-keto ester core of the target system.[1][2][3] This intramolecular Claisen condensation of a diester is exceptionally well-suited for forming five- and six-membered rings.[1][4] The required acyclic diester precursor can be efficiently assembled via a Michael addition , a conjugate addition reaction that precisely installs the required carbon framework and the C3-methyl substituent.

This selected Michael-Dieckmann tandem strategy is advantageous due to:

-

Convergent Assembly: It efficiently combines simple, commercially available starting materials.

-

High Regiocontrol: The reaction sequence unambiguously dictates the position of the methyl group and the ketone.

-

Proven Reliability: Both the Michael addition and Dieckmann condensation are foundational, well-understood reactions in organic synthesis.

The overall synthetic workflow is depicted below.

Caption: Overall Synthetic Workflow

Mechanistic Deep Dive: The 'Why' Behind the 'How'

A core tenet of robust synthesis is understanding the underlying reaction mechanisms. This knowledge allows for informed optimization and troubleshooting.

The Dieckmann Condensation: Forging the Ring

The Dieckmann condensation is the cornerstone of this synthesis. It proceeds via the following well-established steps:[2][3]

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups of the acyclic precursor, forming a nucleophilic enolate.

-

Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution. This step forms a tetrahedral intermediate.

-

Ring Closure: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the cyclic β-keto ester.

-

Irreversible Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton on the α-carbon situated between two carbonyl groups. The alkoxide base rapidly and irreversibly removes this proton. This final acid-base reaction is the thermodynamic driving force that shifts the entire equilibrium towards the cyclized product, ensuring a high yield.[3]

-

Protonation: An acidic workup in the final stage reprotonates the enolate to yield the neutral β-keto ester intermediate.

Caption: Dieckmann Condensation Mechanism

-

Expertise in Practice: The choice of base is critical. Sodium ethoxide is used because it matches the ethyl ester groups of the precursor. Using a different alkoxide base (e.g., sodium methoxide) would lead to transesterification, resulting in a mixture of products.

Saponification and Decarboxylation

The Dieckmann condensation yields a β-keto ester, which must be decarboxylated to arrive at the final target. This is a classic transformation:

-

Saponification: The ethyl ester is first hydrolyzed to a carboxylate using a base like sodium hydroxide (NaOH).

-

Acidification: Addition of acid protonates the carboxylate to form a β-keto acid.

-

Decarboxylation: Upon gentle heating, β-keto acids readily lose carbon dioxide through a six-membered cyclic transition state (a pericyclic reaction), yielding an enol which quickly tautomerizes to the final, stable ketone product.

Experimental Protocols: A Validated Step-by-Step Guide

The following protocols are detailed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Diethyl 3-methyl-4-(N-Boc-amino)pentanedioate (Michael Adduct)

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add absolute ethanol (200 mL).

-

Base Preparation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Boc-glycine ethyl ester (20.3 g, 100 mmol) dropwise. Stir for 15 minutes.

-

Michael Addition: Add ethyl crotonate (11.4 g, 100 mmol) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL). Reduce the volume of the mixture by approximately half using a rotary evaporator.

-

Extraction: Transfer the remaining mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound as a colorless oil.

Step 2: Synthesis of Ethyl 1-Boc-3-methyl-4-oxopyrrolidine-2-carboxylate (Dieckmann Product)

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (250 mL) and sodium ethoxide (6.8 g, 100 mmol).

-

Cyclization: Heat the suspension to 80 °C. Add a solution of the diester from Step 1 (31.7 g, 100 mmol) in dry toluene (50 mL) dropwise over 1 hour.

-

Reaction Completion: After the addition, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL). Acidify the aqueous layer to pH ~4 with 2M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclic β-keto ester, which is used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (Target Molecule)

-

Saponification: Dissolve the crude product from Step 2 in a mixture of ethanol (100 mL) and water (100 mL). Add sodium hydroxide (8.0 g, 200 mmol) and heat the mixture to reflux for 2 hours.

-

Decarboxylation: Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify to pH ~2 with concentrated hydrochloric acid.

-

Heating: Heat the acidified solution to 60 °C for 1 hour to ensure complete decarboxylation. CO₂ evolution will be observed.

-

Extraction: Cool the solution to room temperature and extract with dichloromethane (4 x 100 mL).

-

Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate as a white to off-white solid.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Michael Addition | N-Boc-glycine ethyl ester, Ethyl crotonate, NaOEt | Ethanol | 0 °C to RT | 12 h | 75-85% |

| 2 | Dieckmann Condensation | Diethyl ester precursor, NaOEt | Toluene | Reflux | 4 h | 80-90% (crude) |

| 3 | Decarboxylation | β-Keto ester, NaOH, HCl | EtOH/H₂O | Reflux, then 60°C | 3 h | 85-95% |

Conclusion

The synthetic pathway detailed herein, based on a Michael addition followed by a Dieckmann condensation and decarboxylation, represents a logical, efficient, and scalable method for the preparation of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate. By grounding the experimental protocols in a solid understanding of the underlying chemical mechanisms, this guide provides drug development professionals with a reliable and self-validating system for accessing this critical synthetic intermediate. The principles and techniques discussed are broadly applicable to the synthesis of other substituted heterocyclic systems, further underscoring the utility of this approach.

References

-

Organic Syntheses. Org. Synth. 2023, 100, 61–83.[Link]

-

Schultz, A. G., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Journal of Organic Chemistry. [Link]

-

Wang, L., et al. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Kavale, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

King, S. A., et al. Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. [Link]

-

Wang, M., et al. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. [Link]

- Google Patents. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. CN102249971A.

- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. CN101993404A.

-

The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. [Link]

-

Slideshare. (2015). N boc-3-pyrrolidinone. [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

Sources

A Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The guide details its commercial availability, outlines a plausible synthetic route based on established chemical principles, and explores its significance as an intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[1][2] Its prevalence in bioactive molecules stems from several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2]

-

Stereochemical Complexity: The presence of multiple stereocenters enables the synthesis of diverse stereoisomers, each potentially exhibiting unique pharmacological profiles.[1]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate other key physicochemical properties of a drug candidate, favorably impacting its pharmacokinetic profile.

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (CAS Number: 885102-34-1) is a functionalized derivative that offers multiple points for synthetic diversification. The N-Boc protecting group provides stability and allows for controlled deprotection, while the ketone and methyl-substituted stereocenter offer handles for a variety of chemical transformations.

Commercial Availability

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is readily available from several commercial suppliers as a research chemical. This accessibility facilitates its direct use in synthetic campaigns without the need for in-house preparation. Key details from prominent suppliers are summarized below.

| Supplier | CAS Number | Typical Purity | Available Quantities | Analytical Data Provided |

| BLDpharm | 885102-34-1[3] | ≥95% | Gram to multi-gram scale | NMR, HPLC, LC-MS, UPLC[3] |

| Aladdin | 885102-34-1 | ≥97% | Gram scale | Not specified |

| ChemScene | Not explicitly listed, but similar structures are available. | ≥95% | Gram scale | Not specified |

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier.

Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

While a specific, peer-reviewed synthesis for Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is not readily found in the literature, a plausible and logical synthetic route can be devised based on established methodologies for the α-alkylation of ketones. The most direct approach involves the methylation of the enolate of N-Boc-4-oxopyrrolidine.

Proposed Synthetic Pathway: Enolate Alkylation

The proposed synthesis commences with the commercially available Tert-butyl 4-oxopyrrolidine-1-carboxylate. The key transformation is the regioselective methylation at the C-3 position.

Caption: Proposed synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard organic synthesis techniques for enolate alkylation.

Step 1: Enolate Formation

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve Tert-butyl 4-oxopyrrolidine-1-carboxylate in anhydrous THF.

-

Cool the solution of the starting material to -78 °C.

-

Slowly add the solution of Tert-butyl 4-oxopyrrolidine-1-carboxylate to the freshly prepared LDA solution via cannula.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the ketone without competing nucleophilic attack at the carbonyl group.

-

Low Temperature (-78 °C): The low reaction temperature is critical to prevent side reactions, such as self-condensation of the enolate, and to ensure kinetic control of the deprotonation, leading to the thermodynamically more stable enolate.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as LDA and the resulting enolate are highly reactive towards protic sources like water.

Step 2: Alkylation

-

To the enolate solution at -78 °C, add methyl iodide dropwise.

-

Allow the reaction mixture to stir at -78 °C for several hours and then slowly warm to room temperature overnight.

Causality Behind Experimental Choices:

-

Methyl Iodide as Electrophile: Methyl iodide is a reactive and efficient methylating agent for carbanionic species like enolates.

-

Slow Warming: Gradual warming of the reaction mixture allows for a controlled reaction and minimizes potential side reactions that could occur at higher temperatures.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Self-Validating System: The purity and identity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the successful incorporation of the methyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of the use of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural features make it a highly valuable intermediate for the synthesis of a variety of biologically active molecules. The pyrrolidinone core is a common motif in many pharmaceuticals.

The general class of substituted pyrrolidines, for which our target molecule is a key precursor, has been explored for a wide range of therapeutic applications, including but not limited to:

-

Neurodegenerative Diseases: Pyrrolidinone derivatives have been investigated as nootropic agents and for the treatment of diseases such as Alzheimer's and Parkinson's.

-

Oncology: The pyrrolidine scaffold is present in numerous anti-cancer agents, where it often plays a crucial role in binding to target proteins.

-

Infectious Diseases: Substituted pyrrolidines have shown promise as antibacterial and antiviral agents.

The synthetic utility of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate lies in the further elaboration of its functional groups. The ketone can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in various carbon-carbon bond-forming reactions. The N-Boc group can be removed under acidic conditions to allow for further functionalization of the nitrogen atom.

Conclusion

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a commercially available and synthetically accessible building block of significant interest to the medicinal chemistry community. Its inherent structural and functional features provide a versatile platform for the generation of diverse libraries of compounds for drug discovery programs. The plausible synthetic route outlined herein, based on well-established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. As the exploration of novel chemical space continues to be a priority in the pharmaceutical industry, the utility of such well-defined and functionalized scaffolds is expected to grow.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link][1][2]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

Sources

The Strategic Role of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a myriad of biologically active compounds.[1] Among the vast array of pyrrolidine-based building blocks, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate stands out as a versatile and strategically important intermediate. Its unique substitution pattern, featuring a ketone for diverse chemical transformations, a methyl group for controlling stereochemistry and molecular interactions, and a Boc-protecting group for controlled reactivity, makes it a valuable precursor in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the pivotal role of this scaffold in the development of targeted therapies, with a particular focus on the Janus kinase (JAK) inhibitor class of drugs.

Introduction: The Significance of the Substituted Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[1] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional pharmacophore space compared to its flat aromatic counterparts.[1] The presence of multiple stereogenic centers further enhances its utility, allowing for the generation of diverse stereoisomers with potentially distinct biological activities.[1]

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a prime example of a highly functionalized pyrrolidine building block. The key features that underscore its importance are:

-

The 4-oxo group: This ketone functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Grignard reactions, and Wittig reactions, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

-

The 3-methyl group: The presence of a methyl group at the C-3 position introduces a chiral center, which is crucial for creating stereospecific interactions with biological targets. The relative stereochemistry between the 3-methyl group and substituents introduced at the 4-position can significantly influence the biological activity of the final compound.

-

The N-Boc protecting group: The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen, preventing its participation in unwanted side reactions. Its facile removal under acidic conditions allows for late-stage functionalization of the nitrogen atom, a common strategy in the synthesis of drug candidates.

Synthesis of Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

While a direct, one-pot synthesis of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is not extensively documented in readily available literature, its synthesis can be conceptually approached through established organic chemistry principles. A plausible synthetic strategy would involve a multi-step sequence starting from readily available precursors.

A potential synthetic workflow is outlined below. This represents a logical synthetic design based on known transformations of similar molecules.

Caption: Conceptual synthetic workflow for the target compound.

Experimental Protocol (Conceptual):

-

Enolate Formation: To a solution of N-Boc-3-pyrrolidinone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the corresponding lithium enolate.

-

Methylation: An electrophilic methyl source, such as methyl iodide, is then added to the enolate solution. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate.

Application in Medicinal Chemistry: A Gateway to Janus Kinase (JAK) Inhibitors

The most significant application of the 3-methyl-4-oxopyrrolidine scaffold is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[2][3] Tofacitinib (Xeljanz®), a groundbreaking oral medication for the treatment of rheumatoid arthritis, ulcerative colitis, and psoriatic arthritis, features a related (3R,4R)-4-methyl-3-aminopiperidine core, highlighting the therapeutic importance of this substitution pattern.[3][4][5]

The tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate scaffold serves as a key precursor for the synthesis of the pyrrolidine-based core of novel JAK inhibitors. The 4-oxo group is instrumental in introducing the crucial amino group that will ultimately be linked to the 7H-pyrrolo[2,3-d]pyrimidine pharmacophore.

Synthetic Pathway to a JAK Inhibitor Core

The following diagram illustrates a representative synthetic pathway from tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate to a key intermediate for JAK inhibitor synthesis.

Caption: Synthetic route to a core JAK inhibitor intermediate.

Detailed Experimental Workflow:

-

Reductive Amination: Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane. An amine, for example, methylamine, is added, followed by a reducing agent like sodium triacetoxyborohydride. The reaction proceeds at room temperature to yield the corresponding tert-butyl 3-methyl-4-(methylamino)pyrrolidine-1-carboxylate. The stereochemical outcome of this reaction is critical and can often be controlled by the choice of reagents and reaction conditions, leading to specific diastereomers.

-

Nucleophilic Aromatic Substitution: The resulting amine is then coupled with a halogenated heterocyclic core, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is the cornerstone of many JAK inhibitors.[2][6][7] This substitution reaction is usually carried out in the presence of a base, such as potassium carbonate or diisopropylethylamine, in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

-

Boc Deprotection: The final step to reveal the core amine for further functionalization involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent.

Structure-Activity Relationships (SAR)

The development of JAK inhibitors has been heavily guided by structure-activity relationship (SAR) studies.[7] For derivatives of the 3-methyl-4-aminopyrrolidine core, several key structural features have been identified as crucial for potent and selective inhibition of JAK kinases:

| Moiety | Position | Structural Feature | Impact on Activity |

| Pyrrolidine Ring | Core Scaffold | Provides 3D structure | Essential for correct orientation of substituents in the kinase active site. |

| Methyl Group | C-3 | Stereochemistry | The relative stereochemistry (e.g., cis or trans) with the C-4 amino group is critical for optimal binding and selectivity. |

| Amino Group | C-4 | Linker to Heterocycle | Forms a key hydrogen bond with the hinge region of the kinase. |

| Substituent on Amino N | C-4 | Small alkyl (e.g., methyl) | Can enhance potency and modulate selectivity across the JAK family. |

| Pyrrolo[2,3-d]pyrimidine | Attached to C-4 amino | Pharmacophore | Mimics the adenine ring of ATP, forming crucial interactions in the ATP-binding pocket. |

The precise stereochemistry of the 3-methyl and 4-amino groups is paramount. For instance, in the analogous piperidine core of tofacitinib, the (3R,4R) configuration is essential for its potent inhibitory activity.[8] This underscores the importance of stereocontrolled synthesis, for which tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is an ideal starting point.

Conclusion

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed building block that provides a streamlined entry into a therapeutically significant chemical space. Its inherent functionality allows for the efficient and controlled synthesis of complex molecular architectures, most notably the core of novel Janus kinase inhibitors. As the demand for targeted therapies for autoimmune diseases and cancer continues to grow, the importance of versatile and well-defined scaffolds like tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate in enabling rapid and efficient drug discovery and development will only increase. This guide has provided a comprehensive overview of its synthesis, properties, and critical applications, highlighting its value to the medicinal chemistry community.

References

- Incyte Corporation. (2011). Processes for preparing jak inhibitors and related intermediate compounds (Patent No. WO2010083283A3).

- Incyte Corporation. (2012). pyrrolo [2,3-d] pyrimidine compounds as inhibitors of jak (Patent No. BR112012019511A2).

-

Li Petri G, Spanò V, Spatola R, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6659. [Link]

-

Zhang, M., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 4089-4100. [Link]

-

Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 215-223. [Link]

-

Adao, R., de Jesus, C. J. R., & Afonso, C. A. M. (2018). Tofacitinib synthesis. European Journal of Organic Chemistry, 2018(44), 6062-6074. [Link]

-

Al-Otaibi, J. S., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]

-

Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

- Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis (Patent No. WO2007012953A2).

- Pfizer Inc. (2017). Process for the preparation of tofacitinib and intermediates thereof (Patent No. US9670160B2).

- AbbVie Inc. (2021). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof (Patent No. US10981923B2).

-

Choy, E. H. (2019). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Rheumatology, 58(Supplement_1), i22-i28. [Link]

-

Norman, P. (2017). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(11), 1142–1147. [Link]

Sources

- 1. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 3. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. BR112012019511A2 - pyrrolo [2,3-d] pyrimidine compounds as inhibitors of jak. - Google Patents [patents.google.com]

- 7. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Synthetic Cornerstone: A Technical Guide to Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile template for engaging with a wide range of biological targets. The non-planar, sp³-rich nature of the pyrrolidine ring allows for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with protein binding sites. The introduction of substituents, such as a methyl group at the 3-position and a ketone at the 4-position, as seen in tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, provides a synthetically versatile handle for the construction of complex, chiral molecules. This guide provides an in-depth technical overview of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate as a pivotal building block in modern organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Characterization

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a stable, crystalline solid at room temperature. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the pyrrolidine nitrogen, rendering it amenable to a wide range of synthetic transformations under both acidic and basic conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectroscopic Data:

The structural integrity of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate can be confirmed by standard spectroscopic methods. The following data, based on analogous structures and publicly available information, provide a reference for characterization.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Assignment |

| 3.90 – 3.81 (m, 1H) | H-5a |

| 3.39 – 3.28 (m, 2H) | H-2 |

| 2.50 - 2.40 (m, 1H) | H-3 |

| 2.20 - 2.10 (m, 1H) | H-5b |

| 1.45 (s, 9H) | -C(CH₃)₃ |

| 1.14 (d, J = 6.3 Hz, 3H) | -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| 210.5 | C=O (ketone) |

| 154.7 | C=O (Boc) |

| 79.5 | -C(CH₃)₃ |

| 52.9 | C-5 |

| 46.4 | C-2 |

| 45.0 | C-3 |

| 28.7 | -C(CH₃)₃ |

| 14.5 | -CH₃ |

Synthesis of the Core Scaffold: A Strategic Approach

A robust and scalable synthesis of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is crucial for its widespread application. While specific proprietary methods may exist, a logical and commonly employed strategy for the construction of such substituted pyrrolidinones is the Dieckmann condensation.[1][3] This intramolecular cyclization of a suitably substituted diester provides a powerful method for the formation of the five-membered ring.

Experimental Protocol: Dieckmann Condensation Approach

This protocol is a representative example based on established literature procedures for similar transformations.[1]

-

Michael Addition: To a solution of N-Boc-L-alanine methyl ester (1.0 eq) in a suitable solvent such as methanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU). Cool the mixture to 0 °C and add methyl acrylate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl) and extract the product with an organic solvent. Purify the resulting diester by column chromatography.

-

Dieckmann Condensation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene under an inert atmosphere, add the diester (1.0 eq) dissolved in anhydrous toluene dropwise at 0 °C. After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction to room temperature and carefully quench with a proton source (e.g., acetic acid). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Decarboxylation: The resulting β-keto ester is then subjected to decarboxylation. This can often be achieved by heating the crude product in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent. The final product, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, is then purified by column chromatography or recrystallization.

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate stems from the reactivity of the ketone and the enolizable α-protons. These features allow for a variety of transformations to introduce further complexity and stereocenters.

Stereoselective Reduction of the Ketone

The reduction of the 4-oxo group is a critical transformation, as it sets two new stereocenters and provides access to chiral 3,4-disubstituted pyrrolidines. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.

Causality of Stereoselectivity:

-

Facial Selectivity: The existing methyl group at the C3 position can direct the approach of the reducing agent. Bulky reducing agents, such as L-Selectride®, will preferentially attack from the face opposite to the methyl group, leading to the cis-diol.

-

Chelation Control: In some cases, particularly with less hindered reducing agents like sodium borohydride, the Boc-carbonyl oxygen can coordinate with the metal hydride, leading to a different facial selectivity and potentially favoring the trans-diol.

α-Alkylation

The presence of enolizable protons alpha to the ketone allows for the introduction of a wide range of substituents at the C3 and C5 positions.

Experimental Protocol: α-Alkylation

This protocol is a general procedure based on the alkylation of related N-Boc protected cyclic ketones.[4]

-

Enolate Formation: To a solution of tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors

One of the most significant applications of the 3-methyl-4-oxopyrrolidine scaffold is in the synthesis of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.

Tofacitinib (CP-690,550), a potent JAK inhibitor approved for the treatment of rheumatoid arthritis, features a (3R,4R)-3-amino-4-methylpiperidine core.[5][6] The analogous pyrrolidine scaffold, accessible from tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, is a key component in the synthesis of novel JAK inhibitors.

The synthesis of these inhibitors often involves the stereoselective reduction of the 4-oxo group, followed by conversion of the resulting hydroxyl group to an amine with the desired stereochemistry, typically via a Mitsunobu reaction followed by reduction of the azide.

Conclusion

Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate is a highly valuable and versatile building block in organic synthesis. Its strategic combination of a protected nitrogen, a reactive ketone, and a chiral center provides a powerful platform for the construction of complex, biologically active molecules. The ability to control the stereochemistry at the C3 and C4 positions through selective reactions makes this scaffold particularly attractive for the synthesis of targeted therapeutics, most notably in the development of next-generation JAK inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and key synthetic transformations, highlighting its significance for researchers and professionals in the field of drug discovery.

References

-

Dieckmann, W. Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Ber. Dtsch. Chem. Ges.1894 , 27 (1), 102–109. [Link]

-

Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57 (24), 10257–10274. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules2020 , 25 (11), 2581. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica2016 , 8 (1), 22-28. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Pharmaceuticals2022 , 15 (3), 329. [Link]

-

Tofacitinib synthesis - Universidade Nova de Lisboa. [Link]

-

Graphical synthetic routes of tofacitinib - ResearchGate. [Link]

-

Dieckmann Condensation – An Intramolecular Claisen Reaction - Chemistry Steps. [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. J. Org. Chem.2017 , 82 (18), 9477–9495. [Link]

-

SUPPORTING MATERIALS. [Link]

-

sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... - ResearchGate. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules2020 , 25(11), 2581. [Link]

-

Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

-

Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise - Ch.imperial. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. J. Am. Chem. Soc.2023 , 145 (34), 18886–18892. [Link]

Sources

- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The 4-Oxopyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Guide for Researchers and Drug Development Professionals

The 4-oxopyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in the field of medicinal chemistry. Its prevalence in numerous bioactive compounds and FDA-approved drugs highlights its significance. The unique structural and physicochemical properties of the 4-oxopyrrolidine core provide medicinal chemists with a versatile tool to enhance biological activity and improve pharmacokinetic profiles. This technical guide offers a comprehensive overview of the 4-oxopyrrolidine scaffold, covering its fundamental properties, diverse biological activities, and key synthetic strategies.

The 4-Oxopyrrolidine Core: Structural and Physicochemical Advantages

The success of the 4-oxopyrrolidine scaffold in drug design is attributed to its inherent properties that make it highly suitable for interacting with biological targets. Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a three-dimensional shape.[1] This increased three-dimensionality allows for better exploration of the pharmacophore space and can lead to improved binding affinity and selectivity for target proteins.[2]